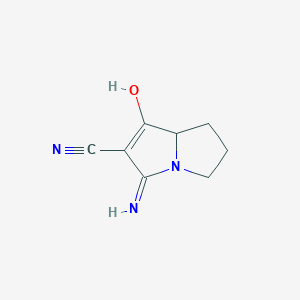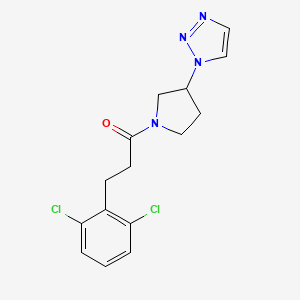
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as DCPK, is a synthetic compound that has gained attention in scientific research for its potential use in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
Research on triazole derivatives, such as the synthesis of new compounds and their evaluation for antioxidant and antiradical activities, highlights the interest in these molecules for potential therapeutic applications. For instance, Bekircan et al. (2008) synthesized a series of new triazole derivatives and tested them for antioxidant properties, demonstrating the chemical versatility and potential health-related benefits of triazole-containing compounds Bekircan, O., Özen, T., Gümrükçüoğlu, N., & Bektaş, H. (2008).
Anticancer and Antimicrobial Agents
The development of triazole derivatives as anticancer and antimicrobial agents is another significant area of research. Katariya, Vennapu, and Shah (2021) conducted a study on novel biologically potent heterocyclic compounds with anticancer activity tested against a 60 cancer cell line panel and also evaluated their in vitro antibacterial and antifungal activities. This research underlines the potential of triazole derivatives in addressing various diseases, including cancer and infections Katariya, K. D., Vennapu, D. R., & Shah, S. R. (2021).
Molecular Docking and Synthetic Studies
Further illustrating the breadth of research applications, Anderson et al. (2013) explored the synthesis of rhenium(I) complexes with inverse pyridyl-1,2,3-triazole ligands, characterizing them through various spectroscopic methods and computational studies. This work not only showcases the synthetic capabilities in creating complex structures involving triazole but also the application of computational chemistry in understanding their properties Anderson, C. B., Elliott, A. B., McAdam, C. J., Gordon, K., & Crowley, J. (2013).
Electrochemical and Photophysical Properties
Triazole derivatives also find applications in materials science, as demonstrated by research on their electrochemical and photophysical properties. Lo et al. (2015) compared the structures, stability, and properties of various "click" complexes, including triazole derivatives, revealing the potential of these compounds in developing new materials with specific electrochemical and photophysical characteristics Lo, W. K., Huff, G. S., Cubanski, J. R., Kennedy, A. D. W., McAdam, C., McMorran, D. A., Gordon, K., & Crowley, J. (2015).
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-8-6-11(10-20)21-9-7-18-19-21/h1-3,7,9,11H,4-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBAXLFNUWLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)
![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate](/img/structure/B2991508.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)
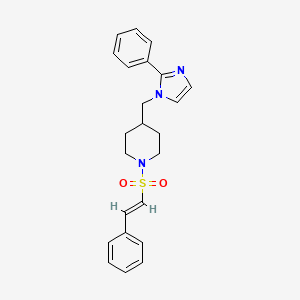
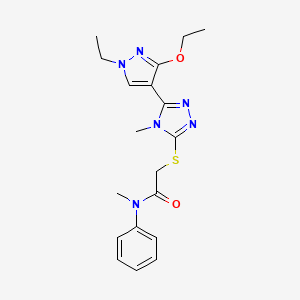
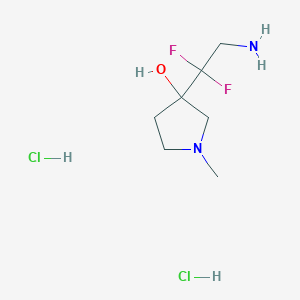
![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)

